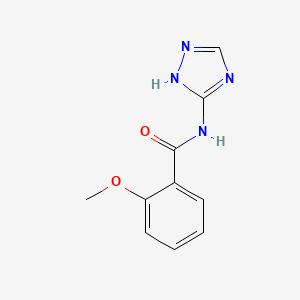![molecular formula C16H17N3O2 B5568184 4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives are a class of heterocyclic aromatic compounds that play a significant role in the development of materials with unique physical and chemical properties. These compounds are widely studied for their potential applications in pharmaceuticals, polymers, and electronic materials due to their versatile structural framework and reactivity.
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various strategies, including classical condensation reactions, cyclization, and substitution reactions. For instance, novel pyridine-containing aromatic diamine monomers have been synthesized via modified Chichibabin reactions, followed by a series of polymerization or condensation steps to yield heterocyclic polyimides and other polymers with outstanding thermal and mechanical properties (Wang et al., 2008), (Ma et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives reveals the impact of substituents on the aromatic system's electronic and spatial configuration. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate these structures, providing insights into the orientation of substituents and the compound's overall geometry. For example, crystal structure analysis demonstrated how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the molecular packing and stability of pyrimidine derivatives (Zhang et al., 2013).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including alkylation, halogenation, and nucleophilic substitutions, which modify their chemical properties and functionalize the molecules for specific applications. For instance, the ortho-alkylation of phenoxy substrates with diazo compounds, directed by pyrimidine or pyridine groups, showcases the versatile reactivity of these compounds (Ravi et al., 2017).
科学的研究の応用
Anti-cancer Applications
Pyrimidine derivatives have been extensively studied for their anticancer properties. They exhibit diverse pharmacological activities due to their potential to interact with various enzymes, targets, and receptors. Research has demonstrated the anticancer potential of pyrimidines in various scaffolds, indicating their capacity to exert cell-killing effects through different mechanisms. This positions pyrimidines as promising candidates for future drug development in oncology (Kaur et al., 2014).
Anti-inflammatory Applications
Substituted tetrahydropyrimidine derivatives have shown potential for in vitro anti-inflammatory activity. The synthesis and pharmacological activities of these compounds suggest their efficacy in inhibiting protein denaturation, positioning them as potential leads for anti-inflammatory activity design (Gondkar et al., 2013).
Synthesis and Characterization for Optoelectronic Materials
The pyranopyrimidine core is crucial for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on the synthesis of substituted pyrano[2,3-d]pyrimidine scaffolds using various catalysts, highlighting the importance of these structures in developing lead molecules for medicinal applications (Parmar et al., 2023).
Role in Nucleotide Metabolism and Cancer
Beyond their proliferative role, pyrimidine metabolism has been identified to play significant non-proliferative roles in cancer, affecting processes such as differentiation and maintaining mesenchymal-like states driven by epithelial-to-mesenchymal transition (EMT). This underscores the potential of targeting pyrimidine metabolism pathways in cancer therapy (Siddiqui & Ceppi, 2020).
特性
IUPAC Name |
[3-(4-methylpyrimidin-2-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-7-8-17-16(18-12)21-14-6-4-5-13(11-14)15(20)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYBOJWWOCJRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)
![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)
![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)
![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)
![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)
![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)


![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)